molecular formula C14H18F3N3O2 B1434123 1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 1432053-97-8

1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

Cat. No. B1434123
CAS RN: 1432053-97-8
M. Wt: 317.31 g/mol
InChI Key: QNBKEVBCTJLIAD-UHFFFAOYSA-N
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Description

The compound “1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also features a pyridine ring, which is a basic heterocyclic aromatic ring with wide applications in medicines, dyes, and foods . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modify the chemical properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and pyridine rings, as well as the trifluoromethyl group . The dimethylamino group would likely contribute to the basicity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyridine ring could potentially undergo electrophilic substitution reactions . The trifluoromethyl group is generally considered to be quite stable .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Synthesis Techniques

  • Amidinium Salt Transformation : Vinylogous amidinium salt is transformed to create 1-cyano-4-dimethylamino-3-(4-pyridinyl)-1,3-butadiene-1-carboxylic acid derivatives, which are further treated to yield 2-amino-5-(4-pyridinyl)-pyridine-3-carboxylic acid derivatives and the corresponding 1-oxides (Hagen & Jänsch, 1990).
  • Orthogonally Protected Amino Acid Analog Synthesis : A method for preparing orthogonally protected Cα,Cα‐disubstituted amino acid analogs of lysine, which includes steps involving 1-tert-butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)piperidine-4-carboxylic acid (Hammarström et al., 2005).

Catalysis and Reaction Studies

  • Iodolactonisation Catalyst : 4-(Dimethylamino)pyridine effectively catalyzes iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, producing γ-lactones, δ-lactones, or both under neutral conditions at room temperature (Meng et al., 2015).
  • Mixed Anhydride Method for Synthesis of Esters and Lactones : A basic catalyst such as 4-(dimethylamino)pyridine promotes the synthesis of various carboxylic esters and lactones using 2-methyl-6-nitrobenzoic anhydride (Shiina et al., 2004).

Pharmaceutical Applications

  • Synthesis of Thiazolidinone Derivatives as Antimicrobial Agents : Novel thiazolidinone derivatives, including 4-dimethylamino-6-[4-oxo-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-3-yl]-[1,3,5]-triazin-2-yloxy}-1-methyl-1H-quinolin-2-ones, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Patel et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity, which is not known at this time .

Future Directions

Future research could involve the synthesis and testing of this compound to determine its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a new drug .

properties

IUPAC Name

1-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2/c1-19(2)11-7-10(14(15,16)17)8-12(18-11)20-5-3-9(4-6-20)13(21)22/h7-9H,3-6H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBKEVBCTJLIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)N2CCC(CC2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129955
Record name 4-Piperidinecarboxylic acid, 1-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

CAS RN

1432053-97-8
Record name 4-Piperidinecarboxylic acid, 1-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432053-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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